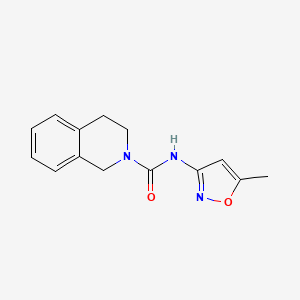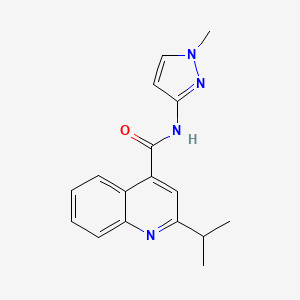
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide, also known as MPIQ, is a synthetic compound used in scientific research. It has been found to have potential applications in the field of neuroscience, particularly in the study of neuronal signaling pathways and the treatment of neurological disorders.
Mechanism of Action
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide acts as a positive allosteric modulator of the GABA-A receptor, enhancing the binding of GABA to the receptor and increasing its activity. This results in an increase in inhibitory neurotransmission, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide can enhance the activity of the GABA-A receptor in a dose-dependent manner, leading to an increase in inhibitory neurotransmission. This can result in a decrease in neuronal excitability, leading to a reduction in seizures and anxiety-like behavior.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide in lab experiments is its specificity for the GABA-A receptor, which allows for targeted modulation of neuronal activity. However, its potency and efficacy may vary depending on the experimental conditions, and further studies are needed to fully understand its effects.
Future Directions
There are several potential future directions for the study of N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Further studies are needed to fully understand its efficacy and potential side effects. Additionally, the development of more potent and selective compounds based on N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide could lead to the discovery of new therapeutic targets for neurological disorders.
Synthesis Methods
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. One method involves the reaction of 2-amino-3-cyanopyrazine with 2-bromoacetophenone, followed by reaction with isopropylamine and 4-chloro-2-methylquinoline-3-carboxylic acid. The resulting product is then subjected to further reactions to yield N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide.
Scientific Research Applications
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide has been found to have potential applications in the study of neuronal signaling pathways, particularly in the modulation of the GABA-A receptor. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression.
properties
IUPAC Name |
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11(2)15-10-13(12-6-4-5-7-14(12)18-15)17(22)19-16-8-9-21(3)20-16/h4-11H,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRABHFOIRUDXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NC3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-1-(2-chlorophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide](/img/structure/B7465006.png)
![6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7465012.png)
![3-(4-Ethylphenyl)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B7465021.png)
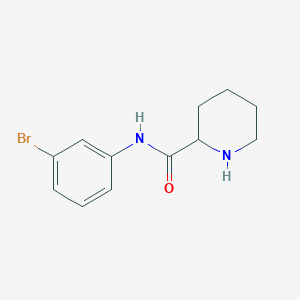
![N-(4-chloro-3-nitrophenyl)-3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzamide](/img/structure/B7465033.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-methyl-5-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B7465037.png)
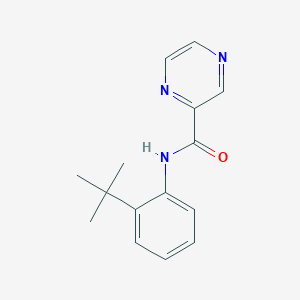
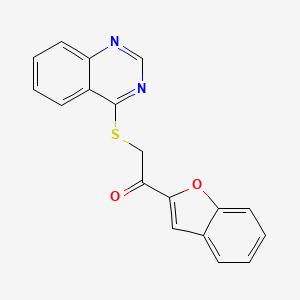
![N-[(2-methylphenyl)methyl]ethanesulfonamide](/img/structure/B7465057.png)
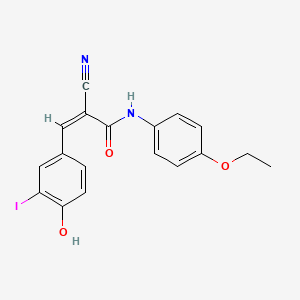
![1-[2-(2,5-Difluorophenyl)sulfanylpropanoyl]imidazolidin-2-one](/img/structure/B7465066.png)
![1-[(4-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7465075.png)

